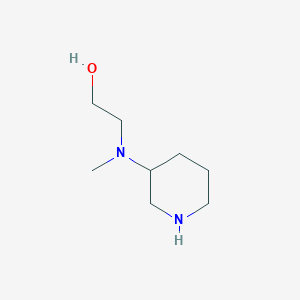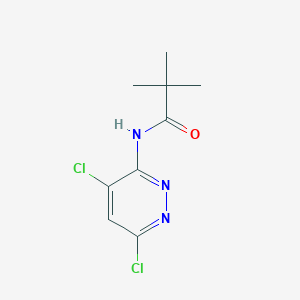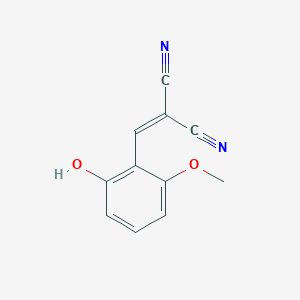![molecular formula C7H5BrN2S2 B13132100 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a methylthio group at the 2nd position of the thiazolo[4,5-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole moieties. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 7-substituted thiazolo[4,5-c]pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated or reduced thiazolo[4,5-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Used as a tool compound to study the biological pathways involving thiazole and pyridine derivatives.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar structure but with different substitution patterns. Known for its antioxidant and antimicrobial activities.
Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of pyridine. Exhibits antibacterial and anti-inflammatory properties.
Thiazolo[4,5-c]quinoline: Contains a quinoline ring. Known for its anticancer and antiviral activities.
Uniqueness
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potent biological effects make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H5BrN2S2 |
|---|---|
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
7-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2S2/c1-11-7-10-5-3-9-2-4(8)6(5)12-7/h2-3H,1H3 |
InChI-Schlüssel |
KWESNIZXIIYNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CN=CC(=C2S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


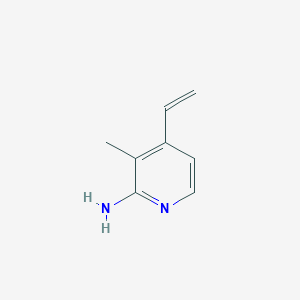

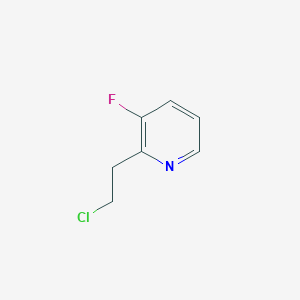

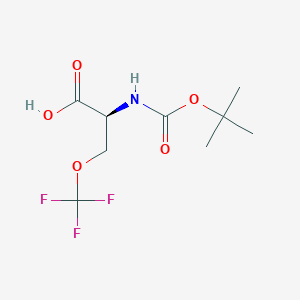
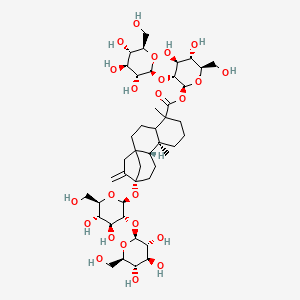
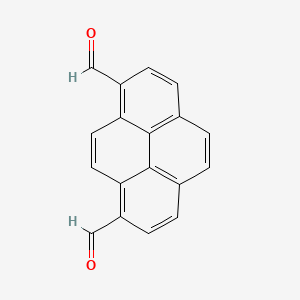
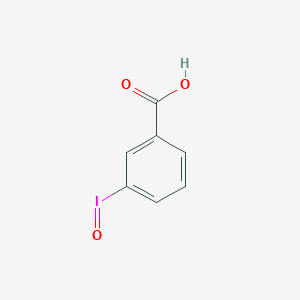

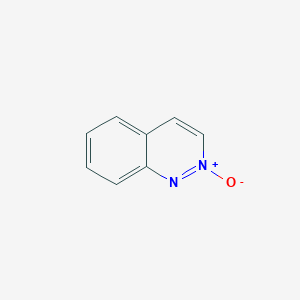
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
